molecular formula C19H19N3O5 B2708934 (E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide CAS No. 302822-81-7

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B2708934
CAS No.: 302822-81-7
M. Wt: 369.377
InChI Key: ZPNDITSAZLQWMM-GHRIWEEISA-N
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Description

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a benzamide derivative with a nitrophenyl ketone under basic conditions, followed by the introduction of the methoxyethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions allows it to modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide
  • N-(2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Uniqueness

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is unique due to the presence of both the methoxyethylamino and nitrophenyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-[(E)-3-(2-methoxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-11-10-20-19(24)17(21-18(23)15-7-3-2-4-8-15)13-14-6-5-9-16(12-14)22(25)26/h2-9,12-13H,10-11H2,1H3,(H,20,24)(H,21,23)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNDITSAZLQWMM-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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